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Compound of Interest

Compound Name:
(1S,3R,5R)-PIM447

dihydrochloride

Cat. No.: B8068807 Get Quote

(1S,3R,5R)-PIM447 dihydrochloride, also known as LGH447, is a potent and selective, orally

available pan-PIM kinase inhibitor that has undergone clinical investigation for the treatment of

hematological malignancies, particularly multiple myeloma.[1][2][3] This technical guide

provides an in-depth overview of the target validation of PIM447, summarizing key quantitative

data, detailing experimental methodologies, and visualizing relevant biological pathways and

workflows.

Core Target and Mechanism of Action
PIM447 targets the family of serine/threonine kinases known as Proviral Integration site for

Moloney murine leukemia virus (PIM) kinases, which includes three isoforms: PIM1, PIM2, and

PIM3.[1][4] These kinases are crucial downstream effectors in various cytokine and growth

factor signaling pathways that regulate cell cycle progression, proliferation, and apoptosis.[1][5]

PIM kinases are constitutively active and their activity is primarily regulated at the level of

protein expression and stability.[6]

PIM447 binds to the ATP-binding pocket of PIM kinases, inhibiting their catalytic activity.[7] This

inhibition leads to a cascade of downstream effects, including the interruption of the G1/S

phase cell cycle transition and the induction of apoptosis.[1][8] Key mechanistic actions include

a decrease in the phosphorylation of the pro-apoptotic protein Bad at serine 112, a reduction in

the levels of the c-Myc oncoprotein, and the inhibition of the mTORC1 signaling pathway.[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8068807?utm_src=pdf-interest
https://www.benchchem.com/product/b8068807?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pim-kinase-inhibitor-lgh447
https://pubmed.ncbi.nlm.nih.gov/31092894/
https://pubchem.ncbi.nlm.nih.gov/compound/Lgh-447
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pim-kinase-inhibitor-lgh447
https://www.targetmol.com/compound/pim447
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pim-kinase-inhibitor-lgh447
https://pubmed.ncbi.nlm.nih.gov/29384063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5325370/
https://www.mdpi.com/1422-0067/20/21/5410
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pim-kinase-inhibitor-lgh447
https://aacrjournals.org/clincancerres/article/23/1/225/122866/The-Novel-Pan-PIM-Kinase-Inhibitor-PIM447-Displays
https://aacrjournals.org/clincancerres/article/23/1/225/122866/The-Novel-Pan-PIM-Kinase-Inhibitor-PIM447-Displays
https://pubmed.ncbi.nlm.nih.gov/27440267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data for Target Engagement and
Selectivity
The potency and selectivity of PIM447 have been characterized through various biochemical

and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of PIM447
Target Assay Format Parameter Value Reference

PIM1
High ATP

AlphaScreen
Ki 6 pM [10]

PIM2
High ATP

AlphaScreen
Ki 18 pM [10]

PIM3
High ATP

AlphaScreen
Ki 9 pM [10]

PIM1 Kinase Assay IC50 0.095 µM [11]

PIM2 Kinase Assay IC50 0.522 µM [11]

PIM3 Kinase Assay IC50 0.369 µM [11]

PIM2
Biochemical

Assay
IC50 <0.003 µM [12]

GSK3β
Biochemical

Assay
IC50 1 - 5 µM [12]

PKN1
Biochemical

Assay
IC50 1 - 5 µM [12]

PKCτ
Biochemical

Assay
IC50 1 - 5 µM [12]

Note: The significant difference in reported inhibitory concentrations (pM vs. µM) likely reflects

the different assay conditions, particularly the ATP concentration. The picomolar values were

determined in a high ATP concentration assay, which is more representative of the cellular

environment.
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Table 2: Cellular Activity of PIM447 in Cancer Cell Lines
Cell Line Cancer Type Parameter Value Reference

HuH6 Hepatoblastoma LD50 (72h) 13 µM [4]

COA67 Hepatoblastoma LD50 (72h) 10 µM [4]

Table 3: Calculated Binding Free Energies of PIM447
with PIM Kinase Isoforms

System ΔGbind (kcal/mol) Reference

Pim1/PIM447 -37.15 ± 2.46 [7]

Pim2/PIM447 -35.92 ± 2.88 [7]

Pim3/PIM447 -38.58 ± 2.19 [7]

Experimental Protocols for Target Validation
The following sections provide detailed methodologies for key experiments used in the target

validation of PIM447.

Biochemical Kinase Inhibition Assays
These assays are fundamental for determining the direct inhibitory activity of a compound on its

target kinase.

Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)

This assay measures the amount of ADP produced during the kinase reaction, which correlates

with kinase activity.[13]

Reaction Setup: Prepare a reaction mixture containing the PIM kinase (e.g., recombinant

human PIM1, PIM2, or PIM3), the kinase substrate (e.g., S6Ktide), ATP, and the kinase

assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13][14]

Inhibitor Addition: Add serial dilutions of PIM447 or a vehicle control (e.g., DMSO) to the

reaction mixture.
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Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or room

temperature) for a specified time (e.g., 60 minutes).[13][15]

ADP Detection:

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room

temperature.

Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a

luciferase-based reaction that produces light. Incubate for 30 minutes at room

temperature.

Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is

proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Protocol: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding of the inhibitor to the kinase.[16]

Reagent Preparation: Prepare solutions of the PIM kinase (e.g., His-tagged PIM1), a

europium-labeled anti-tag antibody (e.g., Eu-Streptavidin and Biotin Anti-His Tag Antibody),

and an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive inhibitor).[16]

Assay Plate Setup: In a 384-well plate, add the test compound (PIM447), the

kinase/antibody mixture, and the tracer.

Incubation: Incubate the plate for 1 hour at room temperature to allow for binding equilibrium.

Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the

emission at both the europium and Alexa Fluor® 647 wavelengths.

Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement

of the tracer by the test compound, from which the binding affinity (Ki) can be determined.
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Cellular Assays
These assays assess the effect of the inhibitor on cellular processes downstream of the target.

Protocol: Western Blotting for Phospho-protein Analysis

This technique is used to measure the phosphorylation status of downstream targets of PIM

kinases.[8][12]

Cell Treatment and Lysis: Treat cancer cell lines (e.g., multiple myeloma cell lines like

MM1S) with various concentrations of PIM447 for a specified duration (e.g., 2 to 16 hours).

[6][8] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) by SDS-

polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF

membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of the target proteins (e.g., phospho-Bad (Ser112), total Bad, phospho-S6RP, total

S6RP, c-Myc).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent

and an imaging system.

Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.

Protocol: Cell Viability and Apoptosis Assays
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These assays measure the cytotoxic and pro-apoptotic effects of PIM447.[4][17]

Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat them with a range

of PIM447 concentrations for 24 to 72 hours.

Cell Viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

Add the CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of

cell viability.

Measure the luminescence signal.

Apoptosis (e.g., Annexin V Staining):

Harvest the treated cells and stain them with FITC-conjugated Annexin V and propidium

iodide (PI).

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic,

and late apoptotic/necrotic cells.

Data Analysis: Determine the LD50 or IC50 for cell viability and quantify the percentage of

apoptotic cells.

Visualizations
The following diagrams illustrate the PIM kinase signaling pathway and a general experimental

workflow for PIM447 target validation.
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Caption: PIM kinase signaling pathway and the inhibitory action of PIM447.
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Caption: General experimental workflow for the target validation of PIM447.
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Conclusion
The target of (1S,3R,5R)-PIM447 dihydrochloride has been robustly validated through a

combination of biochemical, cellular, and in vivo studies. PIM447 is a highly potent pan-PIM

kinase inhibitor that demonstrates selectivity for the PIM kinase family. Its mechanism of action,

involving the inhibition of key downstream signaling pathways that control cell proliferation and

survival, has been clearly elucidated. The preclinical data, demonstrating anti-tumor activity in

models of hematological cancers, provided a strong rationale for its clinical development.[2][8]

[17] This comprehensive target validation underscores the potential of PIM kinase inhibition as

a therapeutic strategy in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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